Ethyl dimethylhexanoate
Description
Ethyl dimethylhexanoate is a branched-chain ester characterized by a hexanoic acid backbone substituted with methyl groups at specific positions and esterified with ethanol. These isomers differ in the placement of methyl substituents, which significantly influence their physicochemical properties and applications.
The compound is synthesized via esterification or functional group transformations. For example, ethyl 6-hydroxy-3,3-dimethylhexanoate (22) is prepared by deprotection of a tert-butyldiphenylsilyl ether, followed by bromination to yield ethyl 6-bromo-3,3-dimethylhexanoate (23) . Such derivatives are intermediates in organic synthesis, particularly for pharmaceuticals and fragrances.
Properties
CAS No. |
94247-76-4 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
ethyl 2,2-dimethylhexanoate |
InChI |
InChI=1S/C10H20O2/c1-5-7-8-10(3,4)9(11)12-6-2/h5-8H2,1-4H3 |
InChI Key |
LFKWULYOKKJLPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Homologs
Ethyl 2,2-Dimethylhexanoate (6b)
- Structure : Methyl groups at C2 and C2 positions.
- Synthesis : Derived from aldehyde precursors via esterification ().
- Applications: Used in flavor and fragrance industries due to its volatility and fruity notes .
Ethyl 3,3-Dimethylhexanoate
- Structure : Methyl groups at C3 and C3 positions.
- Synthesis : Prepared via silylation and bromination (e.g., compounds 22 and 23 ) .
- Physicochemical Data :
Ethyl 2,4-Dimethylhexanoate
- Structure : Methyl groups at C2 and C4 positions.
- Chirality: The (2S,4S) configuration is confirmed via NMR comparison with 2,4-dimethylhexanoic acid derivatives .
- Applications: Potential use in chiral synthesis or as a bioactive compound .
Methyl Esters vs. Ethyl Esters
Methyl 2,5-Dimethylhexanoate (MDH)
- Structure : Methyl ester with methyl groups at C2 and C3.
- Properties :
- Applications : Fuel additive for spark-ignition engines .
Methyl 5,5-Dimethylhexanoate
- Synthesis: Prepared via enolate iodination ().
- Reactivity : Forms aldol adducts with benzaldehyde (syn:anti = 1.6:1) .
Comparison Insight: Ethyl esters generally exhibit higher boiling points and lower volatility than methyl esters due to increased molecular weight. For example, ethyl 5-methylhexanoate (EMH) boils at 181–182°C , whereas methyl analogs like MDH boil at 190°C .
Key Observations :
Q & A
Q. What are the standard synthetic routes for ethyl dimethylhexanoate, and how are intermediates purified?
this compound is typically synthesized via multi-step esterification or silylation-bromination sequences. A common method involves:
- Step 1 : Silylation of hydroxyl groups using tert-butyldiphenylsilyl chloride to protect reactive sites .
- Step 2 : Bromination of the alcohol intermediate using carbon tetrabromide and triphenyl phosphine to introduce halogens .
- Step 3 : Esterification with ethanol under catalytic conditions to yield the final product. Purification is achieved via silica gel chromatography (ethyl acetate/hexane gradients) to isolate intermediates and final products .
Key Data :
| Intermediate | Purification Method | Yield |
|---|---|---|
| Ethyl 6-hydroxy-3,3-dimethylhexanoate | Silica gel (ethyl acetate/hexane) | 76% |
| Ethyl 6-bromo-3,3-dimethylhexanoate | Silica gel (diethyl ether/hexane) | 94% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential:
- ¹H NMR : Peaks at δ 1.01 (s, 6H, methyl groups) and δ 4.08–4.16 (q, 2H, ethoxy group) confirm branching and ester functionality .
- ¹³C NMR : Signals at δ 27.8 (CH₃), 33.5 (quaternary carbon), and 172.8 (ester carbonyl) validate the structure .
- MS : Fragmentation patterns (e.g., m/z 74 as base peak) align with ester cleavage pathways .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
Enantioselective intramolecular Michael additions using chiral catalysts or auxiliaries enable stereocontrol. For example:
- Catalytic asymmetric synthesis : Iron-catalyzed allylation with Fe(acac)₃ (5 mol%) under flow conditions improves yield (67%) and selectivity .
- Chiral silylating agents : tert-Butyldiphenylsilyl groups in intermediates guide stereochemistry during ring-closing steps .
Challenges : Competing radical pathways may reduce enantiomeric excess; optimization of solvent polarity and temperature is critical .
Q. How do researchers resolve contradictions in reported spectral data for this compound analogs?
Discrepancies in NMR/IR data often arise from solvent effects, impurities, or instrument calibration. Methodological steps include:
- Cross-validation : Compare data across studies (e.g., δ 27.8 in CDCl₃ vs. δ 33.2 in alternative solvents ).
- Control experiments : Replicate synthesis under standardized conditions to isolate variables (e.g., silylation efficiency ).
- Advanced techniques : Use high-resolution MS (HRMS) or 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies optimize catalytic efficiency in this compound synthesis?
Catalyst selection and reaction engineering are pivotal:
- Heterogeneous catalysts : Silica-supported acids improve esterification yields while simplifying recycling .
- Flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions (e.g., bromoalkane formation ).
- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., tert-butyldiphenylsilyl deprotection ).
Methodological Tables
Q. Table 1. Comparative NMR Data for this compound Intermediates
| Compound | ¹H NMR (δ, CDCl₃) | ¹³C NMR (δ, CDCl₃) | Source |
|---|---|---|---|
| Ethyl 6-hydroxy-3,3-dimethylhexanoate | 1.01 (s, 6H), 4.08–4.16 (q, 2H) | 27.8, 33.5, 172.8 | |
| Ethyl 6-bromo-3,3-dimethylhexanoate | 1.01 (s, 6H), 1.81–1.93 (m, 2H) | 27.8, 38.3, 172.8 | |
| Methyl 6-cyano-4,4-dimethylhexanoate | 0.84 (s, 6H), 2.97–2.82 (m, 1H) | 36.8, 40.9, 170.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
